Hydroxyquinoline
Hydroxyquinolines are a class of organic compounds characterized by the presence of both hydroxyl and quinoline functional groups. These molecules exhibit diverse applications due to their unique chemical properties. In pharmaceuticals, hydroxyquinolines are utilized as antibacterial agents, with their structure allowing for effective interaction with bacterial DNA, leading to inhibition or disruption of vital cellular processes. Additionally, certain derivatives have shown promise in antifungal and antiparasitic treatments, broadening their therapeutic potential.
In the field of agrochemicals, hydroxyquinolines are explored for their fungicidal properties, offering a sustainable approach to plant disease control without harming beneficial microorganisms. Their ability to chelate metal ions also makes them useful in catalysis and coordination chemistry applications.
Structurally, these compounds can be modified by introducing various substituents at different positions on the quinoline ring or hydroxyl group, providing flexibility for tailoring their properties according to specific needs. The synthesis of hydroxyquinolines often involves multi-step reactions that require precise control over reaction conditions to achieve desired products with high purity and yield.

Struktur | Chemischer Name | CAS | MF |
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5-(8-hydroxyquinolin-5-yl)methylquinolin-8-ol | 2536-71-2 | C19H14N2O2 |
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3-Quinolinecarbonitrile, 6-chloro-1,2-dihydro-4-hydroxy-2-oxo- | 84884-25-3 | C10H5N2O2Cl |
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1-hydroxyquinoline-4-thione | 20872-59-7 | C9H7NOS |
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1093231-10-7 | C9H8BNO3 | |
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N-(8-hydroxyquinolin-2-yl)acetamide | 312591-57-4 | C11H10N2O2 |
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4(1H)-Quinolinone, 6-hydroxy-2-(3-hydroxy-3-methylbutyl)- | 863332-63-2 | C14H17NO3 |
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Methyl 4,8-dihydroxyquinoline-2-carboxylate | 5934-38-3 | C11H9NO4 |
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2(1H)-Quinolinone,6-hydroxy-8-methyl-5-(2-propen-1-yl)- | 156937-56-3 | C13H13NO2 |
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Methyl 8-hydroxy-5-quinolinecarboxylate | 260796-38-1 | C11H9NO3 |
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4-formyl-8-hydroxyquinoline | 14510-07-7 | C10H7NO2 |
Verwandte Literatur
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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